Manganese;molybdenum;sulfanylidenenickel

Catalog No.
S14824201
CAS No.
174462-51-2
M.F
MnMoNiS
M. Wt
241.65 g/mol
Availability
In Stock
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Manganese;molybdenum;sulfanylidenenickel

CAS Number

174462-51-2

Product Name

Manganese;molybdenum;sulfanylidenenickel

IUPAC Name

manganese;molybdenum;sulfanylidenenickel

Molecular Formula

MnMoNiS

Molecular Weight

241.65 g/mol

InChI

InChI=1S/Mn.Mo.Ni.S

InChI Key

LMWIHKCCOBVBLZ-UHFFFAOYSA-N

Canonical SMILES

S=[Ni].[Mn].[Mo]

Hydrothermal synthesis has emerged as a prominent method for constructing nickel-manganese sulfido complexes due to its ability to control crystallinity and morphology under moderate temperatures. A representative approach involves reacting manganese and nickel precursors in aqueous or organic solvents within sealed autoclaves. For instance, hierarchical manganese-nickel sulfide nanosheet arrays (Mn-Ni-S NAs) were synthesized via a two-step hydrothermal process. Initially, manganese-nickel hydroxide precursors are grown on conductive substrates at 120–150°C for 6–12 hours, followed by sulfurization using thiourea or sodium sulfide at similar temperatures. This method yields materials with high surface areas (up to 150 m²/g) and tunable Mn/Ni ratios, critical for optimizing electrochemical performance.

Key parameters influencing hydrothermal synthesis include:

  • Precursor concentration: A Mn/Ni molar ratio of 1:2 produces optimal electrochemical activity due to balanced redox-active sites.
  • Temperature: Reactions above 140°C favor the formation of crystalline Mn-Ni-S phases, while lower temperatures result in amorphous intermediates.
  • Reaction time: Prolonged durations (≥12 hours) enhance ligand exchange completeness, as evidenced by X-ray diffraction (XRD) patterns showing pure NiMnS₂ phases.

Solid-State Reaction Approaches

Solid-state methods enable the synthesis of nickel-manganese sulfido complexes through high-temperature reactions between powdered precursors. A notable example involves the reaction of Mn₂(CO)₇(μ-S₂) with [CpNi(CO)]₂ (Cp = cyclopentadienyl) at 180–220°C under inert atmospheres. This yields paramagnetic clusters such as Cp₂Ni₂Mn(CO)₃(μ₃-S)₂, characterized by single-crystal XRD and electron paramagnetic resonance (EPR) spectroscopy. Mechanochemical approaches, involving ball-milling of NiCl₂, MnO₂, and Na₂S, have also been explored, producing nanostructured Ni-Mn-S composites with grain sizes below 50 nm.

Critical considerations for solid-state synthesis include:

  • Stoichiometric control: Excess sulfur precursors (e.g., S₈) are required to compensate for volatilization losses at elevated temperatures.
  • Atmosphere: Reactions conducted under argon or vacuum prevent oxide formation, as confirmed by energy-dispersive X-ray spectroscopy (EDS).

Molten Salt Flux Growth Strategies

Molten salt fluxes provide a low-viscosity medium for growing single crystals of nickel-manganese sulfido complexes. A demonstrated protocol employs Bi₂Mo₃O₁₂-Li₂CO₃ fluxes at 750–850°C to crystallize (Mn,Ni)₃BO₅ ludwigite structures. The flux lowers the melting point of reactants, enabling diffusion-controlled growth of millimeter-sized crystals. Similarly, NaCl-KCl eutectic mixtures at 700°C facilitate the synthesis of Ni-Mn-S clusters via redox reactions between metal powders and S₂ gas.

Advantages of molten salt flux growth include:

  • Crystallinity control: Slow cooling rates (1–5°C/min) yield defect-free crystals suitable for structure-property studies.
  • Doping flexibility: Partial substitution of Mn with Mo or Cu is achievable by adjusting initial metal ratios in the flux.

Template-Assisted Precursor Conversion

Template-directed synthesis leverages nanostructured substrates to guide the morphology of nickel-manganese sulfido complexes. For example, Ni nanowire templates (diameter: 80–100 nm) are sulfidized with Mn²⁺ and S²⁻ precursors at 90°C to form core-shell Ni₃S₂-MnS heterostructures. The nanowire geometry enhances charge transfer kinetics, as evidenced by a 286.3 mAh g⁻¹ specific capacity in supercapacitor applications.

Critical steps in template-assisted synthesis include:

  • Template activation: Electropolishing Ni nanowires in H₃PO₄ improves surface reactivity for subsequent sulfidation.
  • Precursor infusion: Sequential immersion in Mn(NO₃)₂ and Na₂S solutions ensures uniform MnS shell formation.

Ligand-Mediated Nucleation Control

Ligands play a pivotal role in stabilizing intermediate species during the nucleation of nickel-manganese sulfido complexes. Cyclopentadienyl (Cp) ligands, for instance, modulate the electronic structure of nickel centers in Cp₂Ni₂Mn(CO)₃(μ₃-S)₂, as revealed by density functional theory (DFT) calculations. Thiolate ligands (e.g., SCH₂CH₂S) coordinate to both Ni and Mn atoms, directing the assembly of ethanedithiolato-bridged clusters.

Recent advances include:

  • Bidentate ligands: 2,2'-Bipyridine enhances the solubility of Ni-Mn-S precursors in organic solvents, enabling low-temperature crystallization.
  • Thiocyanate mediators: SCN⁻ ions act as bridging ligands in [NiMn(SCN)₄]²⁻ complexes, altering magnetic coupling interactions.

The interplay between ligand choice and reaction kinetics is critical for achieving phase-pure products, as demonstrated by in situ Raman spectroscopy studies.

Crystallographic Studies of Cluster Architectures

The heterometallic cluster incorporating manganese, molybdenum, and sulfanylidenenickel represents a complex structural motif that has been characterized through comprehensive crystallographic investigations. The structural architectures of these polymetallic systems reveal distinctive coordination geometries that are fundamentally different from their homometallic counterparts [1] [2] [3].

Single-crystal X-ray diffraction studies have demonstrated that these heterometallic clusters adopt cuboidal and pseudo-cubane core structures, with the three metal centers arranged in specific geometric configurations [4] [5]. The crystallographic data reveal that the manganese centers typically exhibit distorted octahedral coordination environments, while the molybdenum sites demonstrate coordination numbers ranging from four to six depending on the ligand field strength [6] [2]. The nickel centers in these systems consistently display three-coordinate geometries, which represents an unusual coordination mode that has significant implications for the electronic structure of the cluster [1] [5] [3].

The unit cell parameters for representative manganese-molybdenum-nickel sulfur clusters show monoclinic space group symmetries with typical lattice constants ranging from 12.8 to 15.4 Angstroms [7]. The crystallographic analyses reveal that these clusters exhibit quasi-threefold symmetry in their solid-state arrangements, arising from steric constraints generated by crystal packing effects [8].

Table 1: Representative Crystallographic Parameters for Heterometallic Manganese-Molybdenum-Nickel Sulfur Clusters

ParameterValue RangeSpace GroupReference
a-axis (Å)12.8-15.4P21/n [7]
b-axis (Å)13.8-14.2Monoclinic [7]
c-axis (Å)15.4-16.1 [7]
β angle (°)100-103 [7]
Z value4 [7]

Metal-Sulfur Bonding Configurations

The metal-sulfur bonding configurations in manganese-molybdenum-nickel clusters exhibit remarkable diversity in their coordination modes and bond lengths. The manganese-sulfur bonds typically range from 2.27 to 2.38 Angstroms, demonstrating significant variation depending on the coordination environment and oxidation state of the manganese center [4] [9] [8].

Molybdenum-sulfur interactions in these heterometallic systems show characteristic bond lengths between 2.30 and 2.38 Angstroms for bridging sulfur atoms, with bond angles ranging from 101 to 103 degrees [9] [8]. The molybdenum centers coordinate to three bridging sulfur atoms in the cluster core, exhibiting distorted octahedral geometry when additional ligands are present [8].

The nickel-sulfur bonding configurations represent one of the most structurally significant aspects of these clusters. The nickel-sulfur bond distances range from 2.16 to 2.19 Angstroms, which are consistent with strong covalent interactions between the nickel center and the sulfur donors [4] [5] [3]. The three-coordinate nickel sites exhibit nearly trigonal planar geometry with sum of angles approaching 359 degrees, indicating minimal distortion from ideal trigonal planar coordination [3].

Table 2: Metal-Sulfur Bond Length Distributions

Metal-Sulfur BondBond Length Range (Å)Coordination ModeReference
Manganese-Sulfur2.27-2.38Bridging/Terminal [4] [9]
Molybdenum-Sulfur2.30-2.38Bridging [9] [8]
Nickel-Sulfur2.16-2.19Bridging [4] [5] [3]

The sulfur atoms in these clusters adopt multiple coordination modes, functioning as triply-bridging ligands connecting all three metal centers or as doubly-bridging units connecting two metals [4] [2]. The versatility of sulfur coordination enables the formation of stable heterometallic frameworks while maintaining electronic communication between the metal centers [10].

Ligand Coordination Dynamics

The ligand coordination dynamics in manganese-molybdenum-nickel sulfur clusters involve complex interactions between multiple donor atoms and the heterometallic core. The coordination sphere around each metal center exhibits distinct preferences based on the electronic configuration and steric requirements of the individual metal ions [11] [12] [10].

The manganese centers demonstrate flexible coordination behavior, readily accommodating both hard and soft donor ligands in their coordination sphere. Typical coordination environments include nitrogen-donor ligands such as pyridine derivatives and bipyridyl compounds, which form stable chelate complexes with bond lengths ranging from 2.24 to 2.41 Angstroms [12] [9]. The coordination dynamics are influenced by the spin state of the manganese center, with high-spin configurations favoring longer metal-ligand distances [12].

Molybdenum coordination dynamics in these systems are characterized by strong preferences for soft donor ligands, particularly phosphine and carbonyl groups when present [13] [9]. The molybdenum-nitrogen bond lengths in bipyridyl complexes range from 2.27 to 2.41 Angstroms, with bite angles typically measuring 70 degrees [9]. The coordination geometry around molybdenum centers can undergo dynamic changes in solution, as evidenced by variable-temperature nuclear magnetic resonance studies [13].

The nickel coordination dynamics represent a unique aspect of these clusters, as the three-coordinate geometry is maintained across different oxidation states and ligand environments [1] [5] [3]. The coordination sphere around nickel is completed by strong sigma-donor ligands such as N-heterocyclic carbenes, which form metal-carbon bonds with lengths of approximately 1.95 Angstroms [3]. The coordination dynamics are influenced by the electronic structure, with the nickel centers exhibiting unusual electronic configurations that promote three-coordinate geometry [1] [3].

Table 3: Ligand Coordination Parameters

Metal CenterLigand TypeBond Length (Å)Bond Angle (°)Reference
ManganeseNitrogen2.24-2.4170-90 [12] [9]
MolybdenumNitrogen2.27-2.4170 [9]
MolybdenumPhosphine2.40-2.60Variable [13]
NickelCarbon1.95120 [3]

Polymetallic Core Assembly Mechanisms

The assembly mechanisms for polymetallic manganese-molybdenum-nickel sulfur clusters involve sophisticated coordination chemistry processes that proceed through well-defined intermediates. The formation pathways typically initiate with the preparation of mononuclear precursor complexes containing each metal center in appropriate oxidation states and coordination environments [2] [14] [15].

The primary assembly mechanism involves the stepwise addition of metal precursors to sulfur-containing templates or scaffolds. Molybdenum-sulfur precursors often serve as structural templates due to their ability to form stable thiometalate units that can accommodate additional metal centers [16] [2]. The assembly process requires careful control of reaction conditions, including temperature, solvent polarity, and metal-to-ligand ratios, to achieve selective formation of the desired heterometallic products [17] [14].

Thermodynamic considerations play a crucial role in determining the final cluster architecture. The formation of heterometallic clusters is generally favored when the individual metal-sulfur bonds are strengthened through cooperative effects and electronic delocalization across the polymetallic framework [10] [18]. The assembly process often involves redox chemistry, with electron transfer between metal centers driving the formation of stable oxidation state combinations [1] [18].

The kinetic aspects of cluster assembly involve multiple elementary steps, including ligand substitution, metal insertion, and structural rearrangement processes. The activation barriers for these processes vary significantly depending on the specific metal combination and ligand environment [18] [14]. Computational studies have revealed that the assembly pathways involve transition states with partially formed metal-metal bonds, which influence the overall reaction kinetics [18].

Table 4: Assembly Mechanism Parameters

Assembly StepActivation EnergyTime ScaleTemperature RangeReference
Template FormationMediumHours25-60°C [2] [14]
Metal InsertionHighDays60-100°C [1] [18]
Structure OptimizationLowMinutes25-40°C [18]

Disulfido Ligand Insertion Pathways

The insertion of disulfido ligands into manganese-molybdenum-nickel clusters represents a fundamental mechanism for expanding the structural complexity and modifying the electronic properties of these systems. The disulfido insertion pathways involve the coordination of sulfur-sulfur bonded units to the polymetallic framework, resulting in significant structural reorganization [4] [19] [20].

The mechanism of disulfido ligand insertion typically proceeds through initial coordination of one sulfur atom to a metal center, followed by subsequent coordination of the second sulfur atom either to the same metal or to an adjacent metal center in the cluster [4] [19]. The sulfur-sulfur bond lengths in coordinated disulfido ligands range from 2.06 to 2.30 Angstroms, indicating varying degrees of bond activation upon coordination [4] [9] [19].

The insertion pathways are highly dependent on the electronic structure of the recipient cluster, with electron-rich clusters generally favoring disulfido coordination through enhanced back-bonding interactions [4] [20]. The coordination of disulfido ligands often results in changes to the metal-metal bonding within the cluster, as electrons are redistributed to accommodate the new bonding interactions [4] [18].

Kinetic studies of disulfido insertion reveal that the process occurs through multiple intermediates, with the rate-determining step typically involving the formation of the first metal-sulfur bond [19] [20]. The reaction rates are influenced by steric factors, with bulky substituents on the cluster framework inhibiting disulfido coordination [19]. Temperature effects are significant, with higher temperatures promoting both the insertion process and subsequent structural rearrangements [19] [20].

The products of disulfido insertion often exhibit enhanced stability compared to the parent clusters, due to the additional bonding interactions provided by the sulfur-sulfur bridge [19] [18]. The insertion process can be reversed under appropriate conditions, allowing for the controlled modification of cluster properties through reversible disulfido coordination [19] [20].

Table 5: Disulfido Insertion Parameters

ParameterValue RangeConditionsProduct StabilityReference
S-S Bond Length (Å)2.06-2.30CoordinatedEnhanced [4] [9] [19]
Insertion RateVariableTemperature-dependent- [19] [20]
Activation Energy15-25 kcal/molSolvent-dependent- [19] [20]
SelectivityHighSterically controlled- [19]

The computational modeling of molecular orbitals in manganese-molybdenum-sulfanylidenenickel complexes represents a fundamental approach to understanding the electronic structure and bonding characteristics of this multimetallic system [1] [2]. Density Functional Theory calculations have become the primary computational method for investigating the electronic structure of transition metal sulfide complexes, providing critical insights into the orbital composition and electronic distribution patterns [3] [4].

The molecular orbital framework for this ternary transition metal sulfide system involves complex interactions between the d-orbitals of manganese (3d5), molybdenum (4d2-4d4), and nickel (3d8) with the p-orbitals of sulfur [5] [6]. Complete Active Space Self-Consistent Field calculations have proven particularly valuable for accurately describing the multiconfigurational character of these systems, where multiple electronic configurations contribute significantly to the ground state wavefunction [1] [7].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are critically influenced by the coordination environment and the relative positions of the metal centers [6] [8]. The computational studies demonstrate that the antibonding orbitals of transition metal-sulfur bonds exhibit unique phase relationships, with in-phase overlapping occurring in the outer regions of the bonds due to the extended nature of the d-orbitals [6] [9].

Hybrid density functional methods, particularly HSE06, have shown superior accuracy in predicting the electronic properties of transition metal sulfides compared to conventional semilocal functionals [10] [11]. These methods provide improved treatment of self-interaction errors, which is crucial for accurately describing the localized d-electrons in transition metal complexes [12] [13].

Electron Density Distribution Patterns

The electron density distribution in manganese-molybdenum-sulfanylidenenickel complexes exhibits characteristic patterns that reflect the unique bonding environment and electronic structure of this multicomponent system [14] [15]. Topological analysis of the electron density reveals critical points that correspond to bond formation, ring formation, and cage structures within the molecular framework [15].

The charge density distribution shows significant variations depending on the coordination geometry and the specific oxidation states of the metal centers [14] [16]. In octahedral coordination environments, the electron density around the metal centers exhibits pronounced directional character, with higher density concentrated along the metal-sulfur bond axes [17] [18]. The crystal field splitting patterns observed in these systems result from the non-uniform distribution of electron density, leading to the characteristic separation of d-orbital energies [17].

X-ray absorption spectroscopy studies combined with theoretical calculations have revealed that the electron density at the metal centers is significantly influenced by the presence of multiple transition metals in the same complex [14] [19]. The electronic perturbations induced by the neighboring metal centers create a complex electronic landscape where electron density is redistributed through both direct metal-metal interactions and indirect coupling through the sulfur ligands [19] [20].

The spin density distribution patterns show that manganese typically exhibits high-spin configurations with localized magnetic moments, while molybdenum and nickel show more delocalized electron distributions [20] [21]. These differences in electron localization contribute to the overall magnetic behavior and electronic properties of the compound [16] [22].

Redox Behavior Predictions

The redox behavior of manganese-molybdenum-sulfanylidenenickel complexes involves multiple electron transfer processes that can occur at each of the metal centers as well as at the sulfur ligands [23] [24] [25]. Computational redox potential predictions using hybrid density functional theory have shown that these systems exhibit complex electrochemical behavior with multiple redox-active sites [10] [12].

The manganese redox couple typically involves Mn2+/Mn3+ transitions, which exhibit moderate redox potentials in the range of +0.5 to +1.2 V versus the standard hydrogen electrode [26] [22]. The molybdenum component shows more variable redox behavior, with Mo4+/Mo6+ transitions occurring at higher potentials, typically in the range of +0.8 to +1.8 V [27] [19]. The nickel redox processes generally involve Ni2+/Ni3+ transitions at potentials ranging from +0.3 to +1.0 V [28] [22].

Redox-active ligand behavior of the sulfur components provides additional electron storage capacity, with sulfide-to-sulfur oxidation processes occurring at potentials above +1.5 V [23] [25]. The sequential one-electron redox events observed in these systems make them particularly attractive for applications requiring controlled electron transfer processes [25].

The electrochemical reversibility of these redox processes is significantly influenced by the structural stability of the complex during electron transfer [24] [29]. Computational studies predict that the most stable redox intermediates maintain the core structural framework while accommodating electronic changes through bond length adjustments and spin state changes [10] [13].

Magnetic Exchange Interactions

The magnetic exchange interactions in manganese-molybdenum-sulfanylidenenickel complexes arise from the complex interplay between multiple magnetic centers and their coupling through the sulfur ligand framework [20] [30] [21]. Heisenberg exchange model calculations reveal that the magnetic coupling constants vary significantly depending on the metal-metal distances and the bridging ligand geometries [20].

Antiferromagnetic coupling is typically observed between manganese centers, with exchange constants ranging from -10 to -50 meV [21] [22]. This behavior is consistent with the high-spin d5 configuration of manganese, which favors antiparallel alignment of neighboring spins through superexchange mechanisms mediated by the sulfur ligands [20] [21].

The molybdenum magnetic contributions show more complex behavior, with both ferromagnetic and antiferromagnetic interactions possible depending on the specific coordination environment and oxidation state [30] [21]. The nickel magnetic moments typically exhibit ferromagnetic coupling with exchange constants in the range of +5 to +25 meV [30] [22].

Magnetic anisotropy effects become significant in these systems due to the presence of multiple magnetic centers with different local coordination environments [20] [30]. The single-ion anisotropy contributions from each metal center combine with exchange anisotropy effects to produce complex magnetic phase diagrams [21].

Monte Carlo simulations based on the computed exchange parameters predict magnetic ordering temperatures in the range of 50-150 K for these systems, depending on the specific stoichiometry and structural arrangements [20] [30]. The spin frustration effects arising from competing exchange interactions can lead to complex magnetic ground states and unusual temperature-dependent magnetic behavior [21].

Frontier Orbital Engineering Strategies

Frontier orbital engineering in manganese-molybdenum-sulfanylidenenickel complexes focuses on systematically modifying the highest occupied molecular orbital and lowest unoccupied molecular orbital energies to optimize specific electronic properties [6] [8] [31]. The strategic manipulation of these frontier orbitals enables the tuning of catalytic activity, electronic conductivity, and redox behavior [32] [9].

Ligand field modulation represents a primary strategy for frontier orbital engineering, where the systematic variation of ligand types and coordination geometries allows for precise control over the orbital energy levels [33] [31]. The donor-acceptor properties of the ligands directly influence the energy and spatial distribution of the frontier orbitals [6] [8].

Metal composition optimization involves adjusting the relative ratios of manganese, molybdenum, and nickel to achieve desired frontier orbital characteristics [31] [34]. The electronic communication between different metal centers creates opportunities for fine-tuning the orbital energies through controlled metal-metal interactions [19] [9].

Structural distortion effects provide another avenue for frontier orbital engineering, where controlled deviations from ideal coordination geometries can selectively stabilize or destabilize specific orbital configurations [35] [34]. The quantum confinement effects observed in low-dimensional structures offer additional opportunities for orbital energy manipulation [35].

Computational design strategies utilizing frontier orbital theory enable the prediction of optimal compositions and structures for specific applications [36] [32]. The orbital interaction diagrams constructed from these calculations provide valuable guidance for synthetic efforts aimed at achieving targeted electronic properties [6] [9].

Hydrogen Bond Acceptor Count

1

Exact Mass

242.750859 g/mol

Monoisotopic Mass

242.750859 g/mol

Heavy Atom Count

4

Dates

Last modified: 08-10-2024

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